![molecular formula C6H12ClNO2S B2816615 6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride CAS No. 2137836-62-3](/img/structure/B2816615.png)

6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

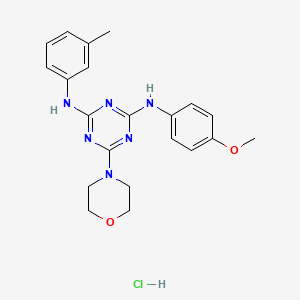

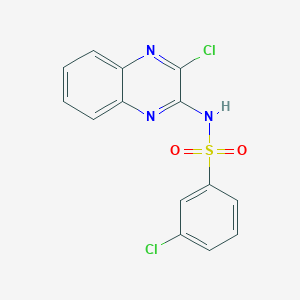

“6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride” is a chemical compound with the Inchi Code 1S/C5H9NO2S.ClH/c7-9(8)3-5(4-9)1-6-2-5;/h6H,1-4H2;1H .

Synthesis Analysis

The synthesis of “this compound” was reported in a study . The compound was synthesized in nine steps using 2,2-bis(bromomethyl)-1,3-propanediol as the starting material, with an overall yield of 31% . The synthesis involved several steps including hydrogenation, Dess-Martin periodane oxidation, hydroxylamine hydrochloride reaction, and boron trichloride reaction .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the Inchi Code 1S/C5H9NO2S.ClH/c7-9(8)3-5(4-9)1-6-2-5;/h6H,1-4H2;1H .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include hydrogenation, Dess-Martin periodane oxidation, hydroxylamine hydrochloride reaction, and boron trichloride reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 197.69 . The compound has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Scientific Research Applications

Synthesis and Drug Design Applications

- The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and its analogs has been achieved, showcasing the potential of these compounds as building blocks for the development of sterically constrained amino acids. These novel amino acids are valuable for chemistry, biochemistry, and drug design due to their unique structural properties, offering a new avenue for the design of bioactive molecules with enhanced selectivity and efficacy (Radchenko, Grygorenko, & Komarov, 2010).

Coordination Chemistry

- Spirocyclic sulfur and selenium ligands based on the structure analogous to 6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride have been synthesized and characterized. These compounds have been used as molecular rigid rods in coordination reactions with transition metal complexes. The study demonstrates the utility of these spirocyclic ligands in forming novel coordination compounds, which could have implications for materials science and catalysis (Petrukhina et al., 2005).

Chemical Transformations and Building Blocks

- Research on cyclobutane-derived diamines, including structures related to this compound, highlights their promise as sterically constrained diamine building blocks for drug discovery. These compounds serve as versatile intermediates for the synthesis of complex molecules, potentially facilitating the development of new therapeutic agents with predefined 3D shapes for targeted interactions (Radchenko et al., 2010).

Novel Building Blocks for Medicinal Chemistry

- Thiomorpholines and their derivatives, including bicyclic structures related to this compound, have been synthesized and explored as potentially useful building blocks in medicinal chemistry. These compounds offer interesting biological profiles and have applications in the development of novel therapeutic agents (Walker & Rogier, 2013).

Safety and Hazards

The safety and hazards associated with “6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride” include hazard statements H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Spiro compounds, to which this compound belongs, are known to interact with various macromolecules in organisms due to their unique spatial configurations . They are widely used in the synthesis of drugs with antineoplastic, antidepressant, antiviral, antibacterial, and antianxiety properties .

Mode of Action

Spiro compounds are known to exhibit significant biological activity due to their special space configurations that can match different spatial structures of macromolecules in organisms .

Biochemical Pathways

Spiro compounds are known to influence a variety of biological pathways due to their broad range of pharmacological activity .

Result of Action

Spiro compounds are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

2,2-dioxo-2λ6-thiaspiro[3.3]heptan-6-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S.ClH/c7-5-1-6(2-5)3-10(8,9)4-6;/h5H,1-4,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVJXRLOJYSIET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CS(=O)(=O)C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,1,3-Benzothiadiazol-5-yl-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2816533.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2816538.png)

![2-chloro-N-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine-4-carboxamide](/img/structure/B2816540.png)

![7-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2816542.png)

![4-{[(4-chlorobenzyl)amino]methylene}-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2816543.png)

![3-(4-chlorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2816544.png)

![1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2816547.png)

![3-chloro-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2816551.png)